

The Overlapping Roles of PsbS and LHCSR in Moss Photoprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of photoprotection in photosynthetic organisms can provide insights into stress tolerance and bio-inspired engineering. The moss Physcomitrella patens presents a unique case study in the evolution of these mechanisms, as it is the only known organism to possess and actively utilize both the PsbS and LHCSR proteins for non-photochemical quenching (NPQ), a primary defense against high-light stress.[1][2] This guide provides a comparative analysis of the roles and redundancy of PsbS and LHCSR in mosses, supported by experimental data and detailed protocols.

In the evolutionary journey from green algae to vascular plants, the primary machinery for dissipating excess light energy has shifted. Green algae predominantly rely on Light-Harvesting Complex Stress-Related (LHCSR) proteins, while vascular plants utilize the Photosystem II Subunit S (PsbS) protein.[1][2][3] Mosses, representing an intermediate evolutionary stage, have retained both systems, offering a unique platform to dissect their individual and combined contributions to photoprotection.[2][4]

Comparative Performance in Non-Photochemical Quenching

Experimental data from studies on wild-type P. patens and knockout (KO) mutants lacking either PsbS, LHCSR, or both, clearly demonstrate their distinct and overlapping roles in NPQ. The following table summarizes key quantitative data on NPQ capacity, highlighting the partial redundancy and additive nature of these two proteins.

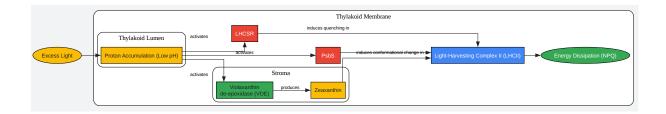


Genotype	NPQ Capacity (% of Wild-Type)	Photosensitivity to High Light	Key Findings
Wild-Type (WT)	100%	Low	Possesses a robust NPQ response, utilizing both PsbS and LHCSR dependent pathways for efficient energy dissipation.[2]
psbs KO	Reduced	Increased	Shows a significant reduction in NPQ, indicating a substantial role for PsbS in the overall photoprotective response.[2]
lhcsr KO	Significantly Reduced	Increased	Exhibits a more pronounced decrease in NPQ compared to the psbs KO, suggesting LHCSR is the major contributor to energy dissipation in mosses.[2][3]
psbs lhcsr double KO	Severely Impaired	Highly Increased	Lacks almost all fast- acting NPQ, leading to severe photosensitivity and demonstrating that PsbS and LHCSR are the primary players in this process.[1][2]

Signaling Pathways and Experimental Workflow



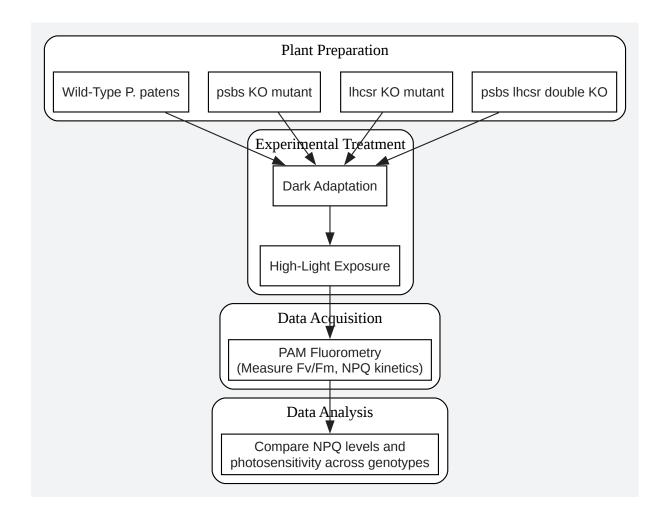
To visualize the interplay between PsbS and LHCSR in the NPQ process and the experimental approach to studying them, the following diagrams are provided.



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NPQ signaling pathway in mosses.





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Experimental workflow for investigating PsbS and LHCSR redundancy.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the referenced literature for investigating the roles of PsbS and LHCSR in P. patens.

Plant Growth and Maintenance

 Organism:Physcomitrella patens (Gransden strain) wild-type and knockout mutants (psbs KO, lhcsr KO, psbs lhcsr double KO).



- Culture Medium: Knop medium supplemented with 50 μM H3BO3, 50 μM MnSO4, 15 μM
 ZnSO4, 2.5 μM KI, 0.5 μM Na2MoO4, 0.05 μM CuSO4, and 0.05 μM CoCl2.
- Growth Conditions: Plants are grown in a controlled environment chamber at 22°C under a 16-hour light/8-hour dark photoperiod with a light intensity of 50-70 μmol photons m⁻² s⁻¹.
- Subculture: Tissues are subcultured every 7-10 days by mechanical disruption and plating onto fresh medium.

High-Light Stress Treatment

- Objective: To induce a photoprotective response and measure the capacity for nonphotochemical quenching.
- Procedure:
 - Moss samples are dark-adapted for at least 30 minutes prior to the experiment.
 - The dark-adapted samples are then exposed to high-intensity actinic light (e.g., 1000-1500 μ mol photons m⁻² s⁻¹) for a specified duration (e.g., 15-30 minutes) to induce NPQ.
 - A recovery period in the dark is often monitored to observe the relaxation of NPQ.

Chlorophyll Fluorescence Measurement (PAM Fluorometry)

- Instrumentation: A Pulse Amplitude Modulation (PAM) chlorophyll fluorometer is used to measure key fluorescence parameters.
- Parameters:
 - Fv/Fm (Maximum Quantum Yield of PSII): Measured after dark adaptation to assess the potential photosynthetic efficiency and detect photoinhibition. Fv/Fm = (Fm - Fo) / Fm.
 - NPQ (Non-Photochemical Quenching): Calculated during and after high-light exposure to quantify the level of thermal energy dissipation. NPQ = (Fm Fm') / Fm'.
- Procedure:



- After dark adaptation, the minimum fluorescence (Fo) is measured using a weak measuring light.
- A saturating pulse of light is applied to determine the maximum fluorescence in the darkadapted state (Fm).
- The sample is then exposed to high actinic light.
- During the high-light treatment, saturating pulses are applied at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm'). The steady-state fluorescence (Fs) is also recorded.
- NPQ kinetics are plotted over the duration of the high-light exposure and subsequent dark recovery.

Concluding Remarks

The presence and function of both PsbS and LHCSR in Physcomitrella patens underscore a pivotal point in the evolution of photoprotection. While LHCSR appears to be the dominant player in NPQ, PsbS provides a significant and partially redundant contribution.[2][3] This dual system likely conferred an adaptive advantage to early land plants, enabling them to cope with the more variable and intense light conditions of terrestrial environments. For researchers, this system provides a powerful model to explore the molecular mechanisms of energy dissipation and the evolutionary adaptations of photosynthesis. Further investigation into the specific triggers and interactions of these proteins could inform the development of strategies to enhance stress tolerance in crop plants and other photosynthetic organisms.

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- To cite this document: BenchChem. [The Overlapping Roles of PsbS and LHCSR in Moss Photoprotection: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174885#investigating-the-redundancy-of-psbs-and-lhcsr-in-mosses]

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